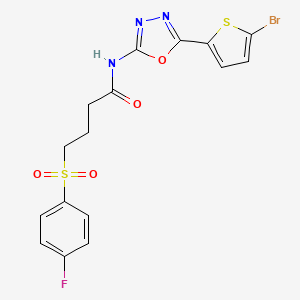

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Description

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFN3O4S2/c17-13-8-7-12(26-13)15-20-21-16(25-15)19-14(22)2-1-9-27(23,24)11-5-3-10(18)4-6-11/h3-8H,1-2,9H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBNFEMZPLUVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent studies.

Compound Overview

The compound features a unique structure characterized by:

- Bromothiophene moiety : Known for its electronic properties.

- Oxadiazole ring : Associated with various biological activities.

- Sulfonamide group : Enhances solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of 5-bromothiophene : Bromination of thiophene derivatives.

- Cyclization to oxadiazole : Reaction with hydrazine derivatives.

- Coupling reaction : Formation of the final product through sulfonamide coupling.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Antibacterial Effects : Studies show efficacy against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| N-(5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl) | Antimicrobial | |

| N-(5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl) | Antiparasitic |

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated:

- Inhibition of Cancer Cell Proliferation : Effective against breast and lung cancer cell lines.

Mechanism of Action :

The proposed mechanism includes:

- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics leading to apoptosis.

- Induction of Apoptosis : Activation of caspase pathways in cancer cells.

Anti-inflammatory Activity

Preliminary studies suggest potential anti-inflammatory effects, possibly through inhibition of COX enzymes and modulation of inflammatory cytokines.

Case Studies and Research Findings

Recent investigations have provided insights into the biological activities of related compounds:

- Study on Oxadiazole Derivatives :

- Molecular Docking Studies :

Toxicity and Safety

Toxicological assessments reveal that this compound exhibits low toxicity in normal human cells. Further studies are warranted to confirm safety profiles in long-term applications.

Comparison with Similar Compounds

2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d)

- Key Differences : Replaces the bromothiophene group with a bromobenzofuran moiety. Benzofuran’s larger aromatic system may alter π-π stacking interactions compared to thiophene’s smaller heterocycle .

- Synthetic Route : Synthesized via nucleophilic substitution and cyclization, similar to methods for oxadiazole derivatives in .

4-[(4-Oxo-3H-quinazolin-2-yl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]butanamide

N-Substituted Derivatives of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamide

- Key Differences : Substitutes the bromothiophene with a chlorophenyl group and lacks the sulfonylbutanamide chain. The sulfanyl acetamide side chain may enhance antimicrobial activity .

- Bioactivity : Compounds 6f and 6o demonstrated potent antimicrobial activity (MIC: 4–8 µg/mL) against S. aureus and E. coli, with low cytotoxicity .

Physicochemical and Spectral Properties

IR and NMR Spectral Trends

- C=O and C=S Stretching : Analogs in show C=O stretching at 1663–1682 cm⁻¹ and C=S at 1243–1258 cm⁻¹, consistent with the target compound’s expected spectral profile .

- NH Vibrations : NH groups in sulfonamide derivatives exhibit stretching bands at 3150–3319 cm⁻¹, aligning with the butanamide chain’s NH vibrations .

Crystallographic Data

- N-(4-Chlorophenyl)-1-(5-{[(2-Phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide (): Monoclinic crystal system (P21/c) with a = 21.1387 Å, b = 5.4443 Å. Intermolecular interactions include C–H···π and π-π stacking (3.8–4.2 Å), suggesting similar packing for the target compound’s oxadiazole and thiophene groups .

Enzyme Inhibition Potential

- Acetylcholinesterase (AChE) Inhibition : Analog 6h () showed strong docking affinity (ΔG = −9.3 kcal/mol) via interactions with Trp286 and Tyr335. The target compound’s sulfonylbutanamide chain may similarly engage catalytic residues .

- Tyrosinase Inhibition : Benzofuran-oxadiazole derivatives () exhibit IC₅₀ values of 12–18 µM, suggesting bromothiophene substitution could modulate potency .

Antimicrobial Activity

- Role of Halogenation : Bromine in thiophene/benzofuran analogs enhances lipophilicity and membrane penetration, as seen in and .

- Toxicity Profile : Sulfonyl-containing compounds in showed lower cytotoxicity (HC₅₀ > 200 µg/mL), suggesting the target compound may share this trait .

Data Tables

Table 1. Structural and Bioactive Comparison of Oxadiazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.